![molecular formula C21H24N2O2S B2521038 2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide CAS No. 2097901-92-1](/img/structure/B2521038.png)

2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Comprehensive Analysis of 2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide

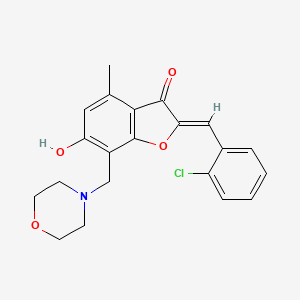

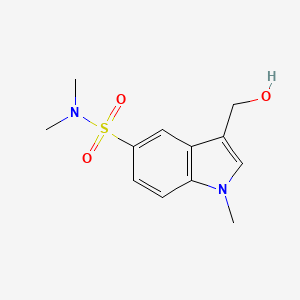

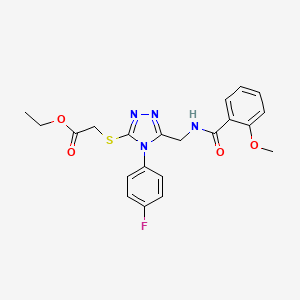

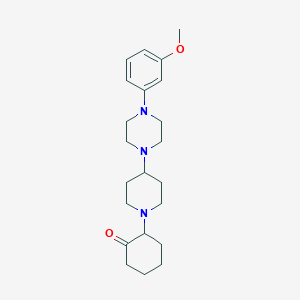

The compound 2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is a heterocyclic amide derivative that is likely to possess biological activity due to the presence of the indole and thiophene moieties. Indole derivatives are known for their diverse pharmacological properties, including their role as opioid kappa agonists . Thiophene derivatives have been reported to exhibit antimicrobial and antioxidant activities . The combination of these moieties in a single molecule suggests potential for a wide range of biological applications.

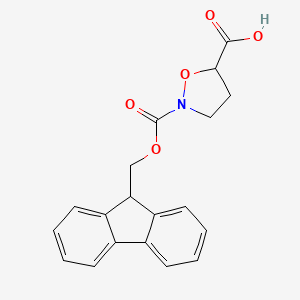

Synthesis Analysis

The synthesis of related indole and thiophene acetamide derivatives typically involves multi-step reactions, including N-acylation and condensation processes . For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involved an N-acylation reaction . Similarly, the synthesis of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives was achieved through a condensation reaction . These methods could potentially be adapted for the synthesis of 2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and mass spectroscopy . X-ray crystallography can provide detailed insights into the crystal packing and hydrogen bonding interactions . The absolute configuration of indolyl acetamide derivatives can be determined using NMR analysis of phenylethylamide diastereomers and validated by X-ray diffraction .

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the substituents on the indole and thiophene rings. For example, the presence of electron-donating or electron-withdrawing groups can affect the electrophilicity and nucleophilicity of the molecule . The compound's reactivity with DNA bases has been studied using electrophilicity-based charge transfer methods, indicating potential interactions with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The presence of hydrogen bond donors and acceptors, as well as the overall molecular geometry, can significantly influence these properties . The antioxidant activity of indole acetamide derivatives has been evaluated using assays like FRAP and DPPH, showing that certain substituents can enhance the antioxidant potential .

Wissenschaftliche Forschungsanwendungen

Biological and Toxicological Effects of Acetamide Derivatives

Acetamide derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been studied for their biological and toxicological effects. Research has focused on understanding their commercial importance and the biological consequences of exposure, including toxicological profiles and environmental toxicology. This research is critical for assessing safety and potential health risks associated with exposure to these compounds in various settings (Kennedy, 2001).

Pharmacogenetics and Metabolism of Paracetamol

The metabolism of paracetamol (acetaminophen), another acetamide derivative, has been extensively studied to understand genetic differences affecting its metabolism and the implications for toxicity and therapeutic efficacy. These studies provide insights into the metabolic pathways, including glucuronidation, sulfation, and oxidation, highlighting the importance of pharmacogenetics in personalized medicine (Zhao & Pickering, 2011).

Environmental Impact and Removal Techniques

The environmental presence and impact of acetamide derivatives like acetaminophen have prompted research into removal techniques from water sources. Studies have explored adsorption methods, environmental toxicology, and the development of advanced oxidation processes to mitigate the environmental impact of these compounds. Such research is crucial for environmental protection and public health (Igwegbe et al., 2021).

Eigenschaften

IUPAC Name |

2-(1-methylindol-3-yl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-23-14-16(17-5-2-3-6-18(17)23)13-20(24)22-21(19-7-4-12-26-19)15-8-10-25-11-9-15/h2-7,12,14-15,21H,8-11,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNYQMZEBJCAMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NC(C3CCOCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate](/img/structure/B2520962.png)

![4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520963.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2520965.png)

![3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2520967.png)

![1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2520971.png)